molecular formula C13H12F2N4O2 B587663 (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3 CAS No. 1330176-89-0

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3

Cat. No. B587663
CAS RN: 1330176-89-0
M. Wt: 297.28
InChI Key: DYVPPBYFZOBSGJ-HHWVPOOQSA-N
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Description

“(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3” is a chemical compound with the molecular formula C13H12F2N4O2 . It’s available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,4-difluorophenyl group, a 1,2,4-triazol-1-ylmethyl group, and a 2-oxazolidinone core .


Physical And Chemical Properties Analysis

This compound has a molecular weight of approximately 294.257 Da . For more detailed physical and chemical properties, you may want to refer to specialized databases or suppliers .

Scientific Research Applications

Triazoles in Drug Development

Triazoles, particularly 1,2,4-triazole derivatives, have been extensively studied for their therapeutic potential. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties. Research has emphasized the synthesis of novel triazole compounds to explore their utility in treating diseases and in drug development. The process of creating these derivatives often focuses on enhancing their selectivity and potency while minimizing adverse effects. The development of triazole-based drugs leverages their ability to interact with various biological targets, demonstrating the versatility of these compounds in medicinal chemistry (Ferreira et al., 2013; Li & Zhang, 2021).

Oxazolidinones in Antibacterial Therapy

Oxazolidinones represent a novel class of synthetic antimicrobial agents with a unique mechanism of action, primarily targeting gram-positive bacteria. These compounds are known for their bacteriostatic activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. The development of oxazolidinone derivatives, such as linezolid and tedizolid, has provided valuable additions to the antimicrobial armamentarium. These agents exhibit favorable pharmacokinetic profiles and have shown high efficacy in clinical trials for treating infections caused by resistant gram-positive organisms. Research continues to focus on modifying the oxazolidinone nucleus to discover agents with greater potency and broader spectra of activity (Diekema & Jones, 2000; Kanafani & Corey, 2012).

properties

IUPAC Name

(4R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)-4-(trideuteriomethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVPPBYFZOBSGJ-HHWVPOOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3

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